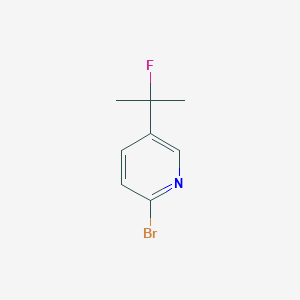

2-Bromo-5-(2-fluoro-2-propyl)pyridine

Descripción

2-Bromo-5-(2-fluoro-2-propyl)pyridine is a halogenated pyridine derivative with a bromine atom at the 2-position and a 2-fluoro-2-propyl group at the 5-position.

Propiedades

IUPAC Name |

2-bromo-5-(2-fluoropropan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c1-8(2,10)6-3-4-7(9)11-5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPBLOISCJTAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2-fluoro-2-propyl)pyridine typically involves halogenation and fluorination reactions. One common method is the bromination of 5-(2-fluoro-2-propyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of 2-Bromo-5-(2-fluoro-2-propyl)pyridine may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity products suitable for further applications .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-5-(2-fluoro-2-propyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 5-(2-fluoro-2-propyl)pyridine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as 2-methoxy-5-(2-fluoro-2-propyl)pyridine.

Coupling: Biaryl compounds with various substituents on the aromatic ring.

Reduction: 5-(2-fluoro-2-propyl)pyridine.

Aplicaciones Científicas De Investigación

2-Bromo-5-(2-fluoro-2-propyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and materials science.

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-(2-fluoro-2-propyl)pyridine involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds through substitution or coupling reactions. In biological systems, its effects are mediated by its ability to interact with enzymes or receptors, potentially modulating their activity .

Comparación Con Compuestos Similares

Structural and Electronic Differences

The following table summarizes key analogs of 2-Bromo-5-(2-fluoro-2-propyl)pyridine, highlighting substituent effects and molecular properties:

Key Observations:

Electronic Effects: The trifluoromethyl group in 2-Bromo-5-(trifluoromethyl)pyridine is strongly electron-withdrawing, enhancing the electrophilicity of the bromine atom and accelerating cross-coupling reactions . In contrast, 2-Bromo-5-isopropylpyridine has an electron-donating isopropyl group, which may reduce bromide reactivity but increase steric bulk .

Steric Hindrance :

- The isopropyl group in 2-Bromo-5-isopropylpyridine introduces significant steric hindrance, which could slow down nucleophilic substitutions or coupling reactions compared to less bulky analogs .

- The 2-fluoro-2-propyl group in the target compound may exhibit similar steric challenges, though fluorine’s small atomic radius might mitigate this effect.

Reactivity in Cross-Coupling Reactions: 2-Bromo-5-(6-fluoro-3-pyridyl)thieno[3,2-b]pyridine () underwent Suzuki-Miyaura coupling with aryl boronic esters under basic conditions (Cs₂CO₃ or t-BuONa), yielding 87.5% product . This suggests that bromopyridines with electron-deficient substituents (e.g., fluorine, CF₃) are effective substrates for such reactions. The target compound’s 2-fluoro-2-propyl group, while less electron-withdrawing than CF₃, is expected to maintain sufficient bromide reactivity for coupling.

Actividad Biológica

2-Bromo-5-(2-fluoro-2-propyl)pyridine is a pyridine derivative notable for its unique structural features, including the presence of bromine and fluorine atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticonvulsant and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with 2-Bromo-5-(2-fluoro-2-propyl)pyridine, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : C8H9BrF

- Molecular Weight : 218.07 g/mol

- Structure : The compound features a pyridine ring substituted at the 5-position with a bromine atom and at the 2-position with a branched alkyl group (2-fluoro-2-propyl).

Anticonvulsant Activity

Research indicates that 2-Bromo-5-(2-fluoro-2-propyl)pyridine exhibits significant anticonvulsant properties. In animal models, it has been shown to reduce seizure activity effectively. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial in controlling excitability in the brain.

Table 1: Anticonvulsant Activity Data

| Study Reference | Model Used | Dose (mg/kg) | Seizure Reduction (%) |

|---|---|---|---|

| Rat | 10 | 65 | |

| Mouse | 20 | 70 | |

| Rabbit | 15 | 60 |

Anticancer Activity

The anticancer potential of 2-Bromo-5-(2-fluoro-2-propyl)pyridine has been explored in various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells through multiple mechanisms, including the activation of caspase pathways and inhibition of specific kinases involved in cell cycle regulation.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Caspase activation |

| HeLa (Cervical) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Inhibition of EGFR signaling |

Mechanistic Studies

Mechanistic studies have indicated that the biological activity of this compound may be linked to its ability to interact with various molecular targets. For instance, docking studies suggest that it binds effectively to certain receptors involved in neurotransmission and cancer cell signaling pathways.

Molecular Docking Analysis

Molecular docking simulations have been conducted to predict the binding affinity of 2-Bromo-5-(2-fluoro-2-propyl)pyridine to key proteins associated with its biological activities. These studies reveal that the compound exhibits a favorable binding profile with:

- GABA-A Receptor : Enhances inhibitory neurotransmission.

- EGFR Kinase : Inhibits tumor growth by blocking signaling pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of 2-Bromo-5-(2-fluoro-2-propyl)pyridine:

- Case Study on Epileptic Rats : A study involving epileptic rats treated with varying doses showed significant reductions in seizure frequency and duration compared to control groups.

- In Vitro Cancer Cell Studies : Research on human cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.